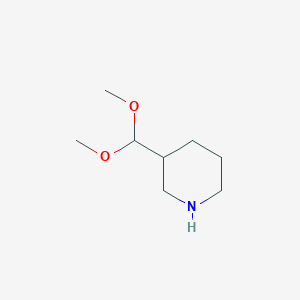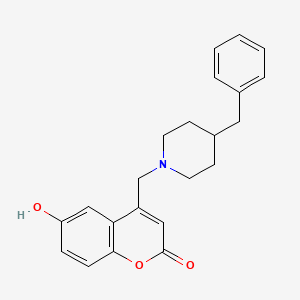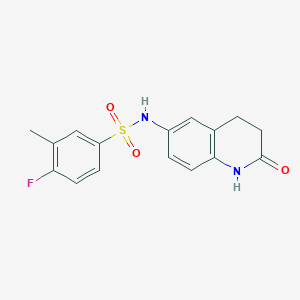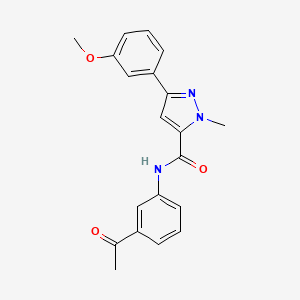
3-(二甲氧基甲基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethoxymethyl)piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
科学研究应用
3-(Dimethoxymethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
It is presumed that piperidine derivatives, which 3-(dimethoxymethyl)piperidine is a part of, interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
The exact mode of action of 3-(Dimethoxymethyl)piperidine is not fully elucidated. It is believed to interact with its targets, leading to changes in the target’s function. For instance, piperine, a piperidine derivative, has been shown to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Pathways
Piperine, a piperidine derivative, has been shown to modulate signaling pathways associated with the tlr adaptor molecule toll/il-1r domain-containing adaptor inducing interferon (trif) and the tlr adaptor protein myd88 .
Pharmacokinetics
It is known that piperidine derivatives have a wide range of biological activities, suggesting they may have good bioavailability .
Result of Action
Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of 3-(Dimethoxymethyl)piperidine can be influenced by various environmental factors. For instance, the synthesis of piperidine derivatives can be affected by factors such as temperature and reaction conditions .
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
生化分析
Biochemical Properties
The biochemical properties of 3-(Dimethoxymethyl)piperidine are largely attributed to its interactions with various biomolecules. For instance, piperidine derivatives have been found to exhibit anticancer properties, acting as potential clinical agents against various types of cancers . These properties are believed to be due to the compound’s ability to interact with crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and others .
Cellular Effects
3-(Dimethoxymethyl)piperidine has been found to have significant effects on various types of cells. For instance, piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . This suggests that 3-(Dimethoxymethyl)piperidine may have a significant impact on cellular function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(Dimethoxymethyl)piperidine involves its interaction with various biomolecules. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action of 3-(Dimethoxymethyl)piperidine remains to be fully elucidated.
Metabolic Pathways
It has been suggested that piperidine derivatives may play a role in the metabolism of drugs, potentially involving interactions with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)piperidine typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, methanol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 60-80°C.
Procedure: Piperidine is mixed with formaldehyde and methanol, and the mixture is heated under reflux. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form 3-(Dimethoxymethyl)piperidine.
Industrial Production Methods: In an industrial setting, the production of 3-(Dimethoxymethyl)piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions: 3-(Dimethoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 3-(Dimethoxymethyl)piperidine can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted under mild conditions, often in the presence of a base.
Major Products:
Oxidation: N-oxides of 3-(Dimethoxymethyl)piperidine.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
相似化合物的比较
Piperidine: The parent compound, which lacks the dimethoxymethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Methoxypiperidine: A compound with a methoxy group at the fourth position of the piperidine ring.
Uniqueness: 3-(Dimethoxymethyl)piperidine is unique due to the presence of two methoxy groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions compared to its analogs.
属性
IUPAC Name |
3-(dimethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFNLFLWJFFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)
![1-(AZEPAN-1-YL)-2-[3-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHAN-1-ONE](/img/structure/B2958395.png)

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)



![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)


![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)
